molecular formula C13H18ClN3O2S B6435397 N-{[1-(5-chloropyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2548999-98-8

N-{[1-(5-chloropyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No.: B6435397
CAS No.: 2548999-98-8
M. Wt: 315.82 g/mol
InChI Key: VPOQSJRLMZWSJG-UHFFFAOYSA-N
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Description

N-{[1-(5-Chloropyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide (hereafter referred to by its full systematic name) is a sulfonamide derivative featuring a cyclopropane ring, a substituted pyridine moiety, and an azetidine scaffold. The azetidine ring confers conformational rigidity, while the 5-chloropyridinyl group enhances electrophilic interactions, making it a candidate for targeting enzymes or receptors in neurological or infectious diseases .

Properties

IUPAC Name

N-[[1-(5-chloropyridin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2S/c1-16(20(18,19)12-3-4-12)7-10-8-17(9-10)13-5-2-11(14)6-15-13/h2,5-6,10,12H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOQSJRLMZWSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=C(C=C2)Cl)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of sulfonamide-containing heterocycles. Below is a comparative analysis with three structurally related compounds:

Compound Core Structure Key Substituents Bioactivity
Target Compound (this article) Azetidine + cyclopropane 5-Chloropyridin-2-yl, methyl sulfonamide Potential kinase inhibition (hypothetical)
N-Methylcyclopropanesulfonamide analogs Cyclopropane sulfonamide Varied aryl/heteroaryl groups COX-2 inhibition
1-(5-Chloropyridin-2-yl)azetidine derivatives Azetidine + pyridine Halogenated pyridine Insecticidal activity (e.g., neonicotinoids)
Sulfonamide-linked azetidines Azetidine + sulfonamide Diverse R-groups Antibacterial (e.g., sulfa drugs)

Key Observations :

  • Conformational Rigidity : The cyclopropane and azetidine rings impose steric constraints absent in linear sulfonamide analogs, which may reduce off-target interactions.
  • Solubility and Bioavailability : The methylcyclopropanesulfonamide group likely improves aqueous solubility relative to bulkier aryl sulfonamides, as seen in COX-2 inhibitors like Celecoxib .
Pharmacological and Physicochemical Comparisons
  • Kinase Inhibition Potential: Unlike simpler azetidine derivatives (e.g., 1-(5-chloropyridin-2-yl)azetidine), the target compound’s sulfonamide moiety may mimic ATP-binding motifs in kinases, a feature observed in PI3K inhibitors such as Idelalisib .
  • Metabolic Stability : The cyclopropane ring may confer resistance to oxidative metabolism compared to open-chain analogs, as demonstrated in studies of cyclopropane-containing drugs like Efavirenz .

Research Findings and Limitations

  • Synthetic Challenges : The azetidine-pyridine linkage requires multi-step synthesis under inert conditions, contrasting with simpler sulfonamide preparations .

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